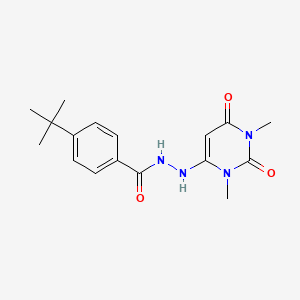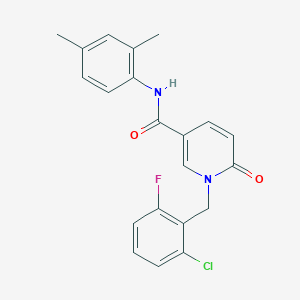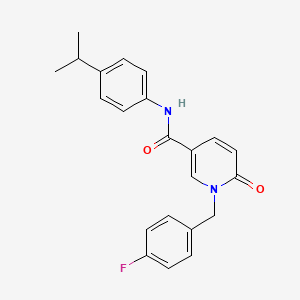![molecular formula C18H21N5O2S B11252818 N-(2,5-Dimethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11252818.png)
N-(2,5-Dimethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Compound X” , is a synthetic organic compound with diverse applications. Its chemical structure consists of a triazolopyrimidine core, a phenyl group, and a thiol (sulfanyl) functional group. Let’s explore its properties and uses.
準備方法
2.1 Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common method involves the condensation of 2,5-dimethylaniline with 7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidine-3-thiol. The reaction typically occurs under mild conditions, and the resulting intermediate undergoes acetylation to yield Compound X.
2.2 Industrial Production: In industry, Compound X is synthesized on a larger scale using continuous-flow processes. These methods enhance efficiency and minimize waste. The pharmaceutical and agrochemical sectors rely on these streamlined production techniques.
化学反応の分析
Compound X participates in various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazolopyrimidine ring may yield different derivatives.
Substitution: The phenyl group can undergo substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major products include derivatives with altered pharmacological properties or modified solubility profiles.
科学的研究の応用
4.1 Medicinal Chemistry: Compound X exhibits promising bioactivity, making it a subject of interest in drug discovery. Researchers explore its potential as:
Anticancer Agents: Targeting specific pathways involved in tumor growth.
Antimicrobial Compounds: Combating bacterial and fungal infections.
Neuroprotective Agents: Investigating its effects on neuronal health.
Agrochemicals: Compound X may serve as a pesticide or herbicide.
Materials Science: Its thiol group enables surface modification and polymerization.
作用機序
化合物Xの正確な作用機序は、現在も調査中です。細胞レセプターまたは酵素と相互作用し、生物学的プロセスに影響を与える可能性があります。その正確な標的と経路を解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
化合物Xは、そのユニークなトリアゾロピリミジン骨格によって際立っています。類似の化合物には以下のようなものがあります。
化合物Y: トリアゾロピリミジンコアを共有しますが、フェニル基はありません。
化合物Z: 類似のチオール部分を有しますが、複素環が異なります。
類似化合物との比較
Compound X stands out due to its unique triazolopyrimidine scaffold. Similar compounds include:
Compound Y: Shares the triazolopyrimidine core but lacks the phenyl group.
Compound Z: Contains a similar thiol moiety but differs in the heterocyclic ring.
特性
分子式 |
C18H21N5O2S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5O2S/c1-4-5-13-9-15(24)20-17-21-22-18(23(13)17)26-10-16(25)19-14-8-11(2)6-7-12(14)3/h6-9H,4-5,10H2,1-3H3,(H,19,25)(H,20,21,24) |
InChIキー |
IXRQBOOALPIPBA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B11252736.png)


![2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11252749.png)
![6-Chloro-7'-hydroxy-8'-[(4-methylpiperazin-1-YL)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11252765.png)
![3-((2-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11252767.png)
![ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11252773.png)
![methyl 4-chloro-3-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11252775.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11252782.png)


![N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11252802.png)
![methyl 4-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11252825.png)
![2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11252835.png)
